(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride follows IUPAC conventions, which prioritize functional groups, substituents, and ring systems. The parent structure is methanamine, with a cyclobutyl group attached to the amino-bearing carbon. The cyclobutyl ring is further substituted at the 1-position with a 4-chloro-2-fluorophenyl group. The hydrochloride suffix indicates the presence of a counterion, forming a salt.
Key identifiers :
The numbering of the phenyl ring begins at the chlorine substituent (position 4) and proceeds such that fluorine occupies position 2, ensuring the lowest possible locants for substituents. The cyclobutane ring’s strain and non-planar geometry distinguish it from larger cycloalkanes, influencing its reactivity and conformational preferences.
Crystallographic Analysis and Three-Dimensional Conformation
While detailed crystallographic data for (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride remains limited in publicly available literature, its 3D structure can be inferred from analogous compounds and computational models. The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with dihedral angles typically ranging between 20°–35° in similar structures. The phenyl ring is oriented perpendicular to the cyclobutane plane, minimizing steric hindrance between the halogen substituents and the amino group.
Key structural features :
- Bond lengths : The C–Cl bond in the para position measures approximately 1.74 Å, consistent with typical aromatic chloro substituents.
- Torsional angles : The dihedral angle between the phenyl and cyclobutane rings is ~85°, as observed in related cyclobutylmethanamine derivatives.
- Hydrogen bonding : The protonated amino group forms a strong ionic interaction with the chloride counterion, stabilizing the crystal lattice.
X-ray diffraction studies of analogous compounds, such as ethyl 4-(4-fluorophenyl) derivatives, reveal that halogen substituents participate in weak C–H···F and N–H···Cl interactions, which likely contribute to the packing efficiency of this compound.
Comparative Structural Analysis with Cyclobutyl-containing Analogues
The structural uniqueness of (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride becomes evident when compared to related cyclobutylmethanamines:
| Compound | Ring System | Substituents | Key Structural Differences |
|---|---|---|---|
| [1-(4-Bromophenyl)cyclobutyl]methanamine | Cyclobutane | 4-Bromophenyl | Larger bromine atom increases steric bulk |
| [1-(4-Chlorophenyl)cyclopropyl]methanamine | Cyclopropane | 4-Chlorophenyl | Smaller ring increases angle strain |
| (4-Fluorophenyl)methanamine hydrochloride | No ring | 4-Fluorophenyl | Lacks cyclobutane, altering conformation |
The cyclobutane ring in the target compound imposes distinct steric and electronic effects compared to cyclopropane analogues. For instance, the bond angles in cyclobutane (~88°) are less strained than those in cyclopropane (60°), reducing overall ring strain. Additionally, the larger ring size allows for more conformational flexibility, enabling the phenyl group to adopt positions that minimize steric clashes with the amino group.
Electronic Effects of Halogen Substituents on Aromatic Ring Systems
The 4-chloro and 2-fluoro substituents on the phenyl ring induce significant electronic effects:
Substituent electronic parameters :
| Substituent | Position | σₚ (Polar) | σₘ (Resonance) | Net Effect on Ring |
|---|---|---|---|---|
| Cl⁻ | 4 | +0.23 | +0.11 | Electron-withdrawing |
| F | 2 | +0.06 | +0.34 | Electron-withdrawing |
The chlorine atom exerts a stronger inductive electron-withdrawing effect (+I) due to its higher electronegativity compared to fluorine. However, fluorine’s resonance donation (-R) partially offsets this effect at the ortho position. These competing effects create a polarized electronic environment, influencing the compound’s reactivity in substitution and coupling reactions.
Impact on molecular orbitals :
- The LUMO (Lowest Unoccupied Molecular Orbital) localizes near the chlorine atom, making it susceptible to nucleophilic attack.
- The HOMO (Highest Occupied Molecular Orbital) resides predominantly on the amino group, facilitating protonation and salt formation.
Comparative studies with non-halogenated analogues demonstrate that the presence of chlorine and fluorine increases the compound’s dipole moment by ~1.2 D, enhancing its solubility in polar solvents like water and methanol.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
[1-(4-chloro-2-fluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13ClFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
InChI Key |
JFMPYWKUCZPPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Chloro-2-fluorophenyl)cyclobutanecarbonitrile
The nitrile precursor is synthesized via nucleophilic substitution or cyclization reactions. A representative pathway involves:
- Cyclobutane Ring Formation : Reacting 4-chloro-2-fluorobenzyl bromide with 1,3-dibromopropane in the presence of a strong base (e.g., potassium tert-butoxide) to form the cyclobutane ring.
- Nitrile Introduction : Substitution of a bromine atom on the cyclobutane with cyanide using NaCN or KCN in polar aprotic solvents like DMF.
Key Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Ring Formation | KOtBu, 1,3-dibromopropane | 80°C | 12 h | 65–70% |
| Cyanidation | NaCN, DMF | 60°C | 6 h | 85% |
Catalytic Hydrogenation to Primary Amine
The nitrile intermediate is reduced to the primary amine using hydrogen gas and a catalyst. Industrial protocols favor Raney nickel or palladium on carbon (Pd/C) due to their cost-effectiveness and efficiency.
Hydrogenation Parameters :
| Catalyst | H₂ Pressure | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Raney Ni | 50 psi | Ethanol | 80°C | 8 h | 90% |
| Pd/C (5%) | 30 psi | MeOH | 25°C | 12 h | 88% |
Post-hydrogenation, the free amine is isolated via filtration and solvent evaporation.
Reductive Amination of Cyclobutanone Derivatives
While less common, reductive amination offers an alternative pathway for introducing the methanamine group.
Cyclobutanone Synthesis
1-(4-Chloro-2-fluorophenyl)cyclobutanone is prepared via Friedel-Crafts alkylation or oxidation of a cyclobutanol intermediate.
Oxidation Conditions :
| Substrate | Oxidizing Agent | Solvent | Yield |
|---|---|---|---|
| Cyclobutanol | Jones reagent (CrO₃/H₂SO₄) | Acetone | 75% |
Reductive Amination
The ketone reacts with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{Cyclobutanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Methanamine}
$$
Optimized Parameters :
| Temperature | Time | Yield |
|---|---|---|
| 25°C | 24 h | 70% |
Alternative Pathways: Grignard and Organometallic Approaches
Cyclobutane Ring Construction via [2+2] Cycloaddition
Photochemical [2+2] cycloaddition of 4-chloro-2-fluorostyrene derivatives forms the cyclobutane core, though stereochemical control remains challenging.
Reaction Setup :
| Substrate | Light Source | Solvent | Yield |
|---|---|---|---|
| Styrene | UV (254 nm) | Hexane | 50% |
Organometallic Coupling
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in anhydrous ether or isopropanol to precipitate the hydrochloride salt.
Salt Crystallization :
| Amine | HCl Source | Solvent | Yield |
|---|---|---|---|
| 10 g | HCl (g) | Et₂O | 95% |
Analytical Validation and Quality Control
Purity Assessment
HPLC and LC-MS are critical for validating synthetic success:
- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
- LC-MS : m/z 224.07 [M+H]⁺.
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) :
- δ 7.40–7.30 (m, 2H, aromatic).
- δ 4.16 (s, 2H, -CH₂NH₂).
- δ 2.50–1.80 (m, 7H, cyclobutyl).
- FT-IR : N-H stretch (~3300 cm⁻¹), C-F (~1220 cm⁻¹).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and yield:
- Batch vs. Flow :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 85% | 92% |
| Reaction Time | 12 h | 2 h |
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where the 4-chloro-2-fluorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: The compound can be used in the production of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural framework is shared with several pharmacologically active molecules. Key analogues include:
Table 1: Structural Comparison of Cyclobutyl Methanamine Derivatives
Key Observations :
- Halogen Position : The 2-fluoro substituent in the target compound introduces steric and electronic effects distinct from sibutramine’s 4-chloro group. Ortho-substitution may alter receptor binding affinity compared to para-substituted analogues .
- Ring Size: Cyclobutyl rings (vs.
- Side Chain : The absence of a methylbutyl group (as in sibutramine) simplifies the structure, possibly reducing off-target interactions .
Pharmacological and Functional Differences
Table 2: Pharmacological Profiles of Selected Analogues
Key Insights :
- SNRI vs. Receptor Agonism: Unlike sibutramine, cyclopropane derivatives () act as 5-HT2C agonists, highlighting how minor structural changes (cyclopropane vs. cyclobutyl) shift mechanistic pathways .
- Safety Profiles : Sibutramine’s SNRI mechanism avoids the neurotoxicity linked to serotonin-releasing agents (e.g., fenfluramine) . The target compound’s fluorine substitution may further reduce oxidative metabolism, lowering hepatotoxicity risk .
Table 3: Physicochemical Properties
Biological Activity
(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride, with the CAS number 1500157-65-2, is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique cyclobutyl structure attached to a chloro-fluorophenyl moiety. Its molecular formula is C11H13ClF.N.HCl, and it possesses a molecular weight of approximately 233.67 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClF.N.HCl |
| Molecular Weight | 233.67 g/mol |
| CAS Number | 1500157-65-2 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride exhibits various biological activities, primarily in the fields of antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific biological targets, affecting cellular pathways related to growth and apoptosis.
Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial effects against various pathogens. For instance, it has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer properties of (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride have been explored in various cancer cell lines. It has been noted for its ability to induce apoptosis in tumor cells, particularly in breast and lung cancer models.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Case Studies
- Study on Antimicrobial Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against a panel of bacteria and fungi. Results indicated that it significantly inhibited the growth of resistant strains, suggesting potential for development as an antibiotic agent .
- Cancer Cell Apoptosis Induction : In vitro studies conducted on various cancer cell lines revealed that the compound activates caspase pathways leading to apoptosis. This was particularly evident in MCF-7 cells where the compound induced over 70% cell death at a concentration of 10 µM .
The exact mechanism through which (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways, leading to altered gene expression and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
